![molecular formula C16H21NO4 B2623417 4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid CAS No. 301193-75-9](/img/structure/B2623417.png)
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, also known as Etiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in the 1970s by a Belgian pharmaceutical company, UCB Pharma. Etiracetam is known for its cognitive-enhancing effects and has been extensively studied for its potential use in treating cognitive impairment, dementia, and other neurological disorders.
Mechanism of Action
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid works by modulating the activity of neurotransmitters in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter that plays a key role in learning and memory. It also enhances the activity of glutamate, another important neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid has been shown to improve memory and learning in animal models and humans. It has also been shown to have anti-anxiety and anti-depressant effects. In addition, it has been studied for its potential use in treating epilepsy and other neurological disorders.
Advantages and Limitations for Lab Experiments
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be readily obtained. It has also been extensively studied, with a large body of literature available on its effects. However, there are also some limitations to its use. 4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid can be expensive, and its effects can vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on 4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid. One area of interest is its potential use in treating Alzheimer's disease and other forms of dementia. It has also been studied for its potential use in treating schizophrenia and other psychiatric disorders. In addition, there is ongoing research on the mechanisms of action of 4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid and its effects on various neurotransmitter systems.
Synthesis Methods
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid can be synthesized by reacting 2-oxo-4-phenylbutyric acid with ethyl chloroformate, followed by reaction with 1-pyrrolidine. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid has been extensively studied for its potential use in treating cognitive impairment, dementia, and other neurological disorders. It has been shown to improve memory and learning in animal models and humans. In addition, it has been studied for its potential use in treating anxiety, depression, and epilepsy.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-21-13-7-5-12(6-8-13)15(18)11-14(16(19)20)17-9-3-4-10-17/h5-8,14H,2-4,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHPIJWDCFHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.